

# Pharmacological Profile of Delavirdine

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## Compound Focus: Delavirdine Mesylate

CAS No.: 147221-93-0

Cat. No.: S525592

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Delavirdine is a bisheteroaryl piperazine derivative that acts as a non-competitive, allosteric inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket on the p66 subunit, inducing conformational changes that disrupt the enzyme's catalytic site, thereby inhibiting viral DNA synthesis [1] [2].

Property	Description
Generic Name	Delavirdine [1] [2]
Brand Name	Rescriptor [1] [3]
Molecular Formula	$C_{22}H_{28}N_6O_3S$ [1] [2]
CAS Number	136817-59-9 (free base); 147221-93-0 (mesylate salt) [1] [4]
Mechanism of Action	Non-nucleoside reverse transcriptase inhibitor (NNRTI) [1] [2]
Target	HIV-1 Reverse Transcriptase [2]
IC <sub>50</sub>	0.26 $\mu$ M (HIV-1 RT) [4]

## Dosage, Pharmacokinetics, and Interactions

The approved clinical regimen was 400 mg orally three times a day, used in combination with other antiretroviral agents [5] [3]. Its pharmacokinetics are complex, characterized by non-linearity and a

significant drug interaction profile.

Parameter	Details
Dosage & Administration	400 mg orally three times a day (TDS) [5]. Must be used in combination with other antiretrovirals [5].
Absorption	Rapid absorption ( $T_{\max}$ ) ~1 hour). Bioavailability ~85% [1].
Food Effect	Can be taken with or without food [5].
Distribution	Extensive plasma protein binding (~98%) [1] [2].
Metabolism	Extensively metabolized by hepatic cytochrome P450, primarily CYP3A4 [1] [6].
Elimination	Eliminated via feces (57-70%) and urine (25-36%). Half-life ~5.8 hours [5] [2] [7].
Key Interactions	Potent inhibitor of CYP3A4. Contraindicated with drugs metabolized by this pathway [5] [1].

## Key Resistance Mutations

Delavirdine has a low genetic barrier to resistance. Single amino acid substitutions can rapidly emerge, leading to treatment failure and cross-resistance to other NNRTIs [1].

Mutation	Impact
K103N	Confers broad cross-resistance to other NNRTIs (e.g., nevirapine, efavirenz) [1].
Y181C	Reduces binding affinity of delavirdine to the reverse transcriptase enzyme [1].
Y188L	Associated with high-level resistance to delavirdine [1].
P236L	A less common mutation specific to delavirdine resistance [1].

## Experimental Protocols

### In Vitro Antiviral Potency Assay

This protocol assesses the concentration-dependent inhibition of HIV-1 reverse transcriptase enzyme activity by delavirdine [4].

- **Objective:** To determine the  $IC_{50}$  of delavirdine against HIV-1 reverse transcriptase.
- **Materials:**
  - Purified HIV-1 reverse transcriptase enzyme.
  - **Delavirdine mesylate** (Selleckchem, #S6452). Prepare a 100 mM stock solution in DMSO and further dilute in assay buffer [4].
  - Template-primer complex (e.g., poly(rA)/oligo(dT)).
  - ( $^3$ H)-labeled dTTP.
  - Reaction buffer (Tris-HCl,  $MgCl_2$ , KCl, DTT).
- **Method:**
  - Set up 50  $\mu$ L reaction mixtures containing reaction buffer, template-primer, dTTP, and HIV-1 RT.
  - Pre-incubate the enzyme with a serial dilution of delavirdine (e.g., 0.001  $\mu$ M to 100  $\mu$ M) for 10 minutes at 25°C.
  - Initiate the reaction by adding dNTPs.
  - Incubate at 37°C for 60 minutes.
  - Stop the reaction by adding ice-cold trichloroacetic acid (TCA).
  - Quantify the incorporated radioactivity using a liquid scintillation counter.
- **Data Analysis:** Calculate the percentage inhibition relative to the vehicle control (DMSO). Plot  $\log(\text{inhibitor})$  vs. response to determine the  $IC_{50}$  value using non-linear regression.

### Metabolic Stability Assessment in Liver Microsomes

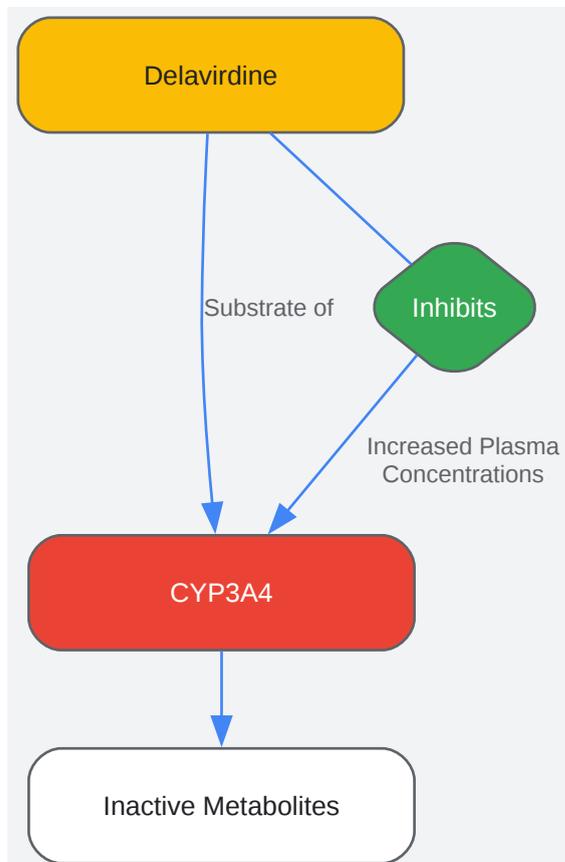
This protocol evaluates the in vitro metabolic stability of delavirdine, which is primarily metabolized by CYP3A4 [1] [6].

- **Objective:** To determine the in vitro half-life ( $t_{1/2}$ ) and intrinsic clearance ( $CL_{int}$ ) of delavirdine.
- **Materials:**
  - Human liver microsomes (pooled).
  - **Delavirdine mesylate.**
  - NADPH regenerating system.
  - Phosphate buffer (100 mM, pH 7.4).

- Methanol (HPLC grade).
- **Method:**
  - Prepare incubation mixtures containing microsomes (0.5 mg/mL) and 1  $\mu$ M delavirdine in phosphate buffer.
  - Pre-incubate for 5 minutes at 37°C.
  - Start the reaction by adding the NADPH regenerating system.
  - At designated time points (0, 5, 15, 30, 45, 60 minutes), withdraw aliquots and quench with cold methanol.
  - Centrifuge to precipitate proteins and analyze the supernatant using LC-MS/MS to determine the parent compound concentration.
- **Data Analysis:** Plot the natural log of the remaining percentage of delavirdine against time. The slope of the linear regression is  $-k$  (elimination rate constant). Calculate in vitro  $t_{1/2} = 0.693/k$ , and subsequently, intrinsic clearance.

## Delavirdine Metabolic Pathway

The diagram below illustrates the primary metabolic pathway and key drug-drug interactions (DDIs) of delavirdine, which are central to its clinical profile.



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## Critical Development Considerations

- **pH-Dependent Solubility:** Delavirdine exhibits poor solubility at neutral pH, requiring an acidic environment for absorption. Coadministration with acid-reducing agents is not recommended [1].
- **Complex Drug Interaction Profile:** As a potent CYP3A4 inhibitor, delavirdine can significantly increase plasma concentrations of co-administered drugs metabolized by this pathway, raising the risk of serious adverse events [5] [1].
- **Obsolescence in Clinical Practice:** Delavirdine is no longer recommended in current HIV treatment guidelines due to inferior virologic efficacy, inconvenient TDS dosing, and a more favorable risk-benefit profile of newer agents [5] [8].

## Conclusion

Delavirdine serves as a historically important NNRTI for research into antiviral mechanisms and pharmacokinetic challenges. The 400 mg TDS regimen highlights the evolution of antiretroviral therapy from multiple daily dosing to simpler, more efficacious regimens. Research on delavirdine provides valuable insights for developing safer antiviral drugs with optimized metabolic profiles and minimized drug-drug interactions.

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